3-Nitropyridine-2-sulfonyl fluoride
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Overview
Description
3-Nitropyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C5H3FN2O4S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a nitro group at the third position and a sulfonyl fluoride group at the second position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
It’s known that fluorinated pyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Mode of Action
Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to their reduced basicity .
Biochemical Pathways
Fluoropyridines have been noted for their potential as imaging agents for various biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitropyridine-2-sulfonyl fluoride typically involves the nitration of pyridine followed by sulfonylation and fluorination. One common method includes the reaction of 3-nitropyridine with sulfur dioxide and hydrogen sulfite in water to form 3-nitropyridine-2-sulfonic acid. This intermediate is then treated with a fluorinating agent such as sulfur tetrafluoride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Nitropyridine-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Conditions typically involve the use of a base such as triethylamine in an organic solvent like dichloromethane.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide may be employed.
Major Products Formed
Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Reduction: The major product is 3-aminopyridine-2-sulfonyl fluoride.
Oxidation: Products vary depending on the specific oxidizing agent used.
Scientific Research Applications
3-Nitropyridine-2-sulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other sulfonyl derivatives.
Biology: The compound is used in the study of enzyme inhibition, as sulfonyl fluorides are known to inhibit serine proteases.
Medicine: Research into potential pharmaceutical applications includes its use as a building block for drug development.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Similar in structure but lacks the nitro and sulfonyl fluoride groups.
3-Nitropyridine: Lacks the sulfonyl fluoride group.
2,4-Difluoro-3-nitropyridine: Contains additional fluorine atoms and has different reactivity.
Uniqueness
3-Nitropyridine-2-sulfonyl fluoride is unique due to the combination of the nitro group and the sulfonyl fluoride group on the pyridine ring. This combination imparts distinct chemical properties, making it a valuable reagent in organic synthesis and a useful tool in biochemical research .
Properties
IUPAC Name |
3-nitropyridine-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O4S/c6-13(11,12)5-4(8(9)10)2-1-3-7-5/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTACLUZSYMJXFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)(=O)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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